molecular formula C13H10ClNO3 B14004550 Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- CAS No. 5442-44-4

Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-

Katalognummer: B14004550
CAS-Nummer: 5442-44-4
Molekulargewicht: 263.67 g/mol
InChI-Schlüssel: NQKCYXDZXDGEOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- is an organic compound with the molecular formula C12H8ClNO3. It is a derivative of benzene, featuring a chlorine atom and a nitrophenylmethoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- typically involves the reaction of 1-chloro-4-nitrobenzene with 4-nitrophenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of 1-hydroxy-4-[(4-nitrophenyl)methoxy]benzene.

    Reduction: Formation of 1-chloro-4-[(4-aminophenyl)methoxy]benzene.

    Oxidation: Formation of 1-chloro-4-[(4-carboxyphenyl)methoxy]benzene.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1-chloro-4-nitro-: Similar structure but lacks the methoxy group.

    Benzene, 1-chloro-4-methoxy-: Similar structure but lacks the nitro group.

Uniqueness

Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- is unique due to the presence of both the chlorine atom and the nitrophenylmethoxy group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

5442-44-4

Molekularformel

C13H10ClNO3

Molekulargewicht

263.67 g/mol

IUPAC-Name

1-[(4-chlorophenoxy)methyl]-4-nitrobenzene

InChI

InChI=1S/C13H10ClNO3/c14-11-3-7-13(8-4-11)18-9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2

InChI-Schlüssel

NQKCYXDZXDGEOV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.